3-(2-Ethyl-2H-tetrazol-5-yl)pyridine
Description
3-(2-Ethyl-2H-tetrazol-5-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a 2-ethyltetrazole moiety. Tetrazoles are five-membered aromatic rings containing four nitrogen atoms, known for their metabolic stability and role as bioisosteres for carboxylic acids in medicinal chemistry . This compound has garnered interest in pharmaceuticals, particularly in angiotensin II receptor blockers (ARBs) and kinase inhibitors, due to its ability to modulate receptor binding and enzymatic activity .
Properties
IUPAC Name |
3-(2-ethyltetrazol-5-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-2-13-11-8(10-12-13)7-4-3-5-9-6-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSGFKSFZPCLBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-2H-tetrazol-5-yl)pyridine typically involves the reaction of 2-ethyl-2H-tetrazole with a pyridine derivative. One common method is the Chan–Evans–Lam coupling reaction, where 2-ethyl-2H-tetrazole is treated with pyridin-3-ylboronic acid under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 3-(2-Ethyl-2H-tetrazol-5-yl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethyl-2H-tetrazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can target the pyridine ring or the tetrazole moiety, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or tetrazole moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield nitroso or nitro derivatives, while reduction of the pyridine ring can produce dihydropyridine derivatives.
Scientific Research Applications
3-(2-Ethyl-2H-tetrazol-5-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Industry: The compound is used in the development of materials with specific properties, such as high thermal stability and energy density.
Mechanism of Action
The mechanism of action of 3-(2-Ethyl-2H-tetrazol-5-yl)pyridine involves its interaction with molecular targets in biological systems. The tetrazole moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The pyridine ring can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s pharmacological effects, such as inhibition of specific enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, biological activities, and metabolic profiles of 3-(2-Ethyl-2H-tetrazol-5-yl)pyridine with related compounds:
Key Comparisons
Tetrazole vs. Triazole Derivatives
- Acidity and Solubility : Tetrazoles (pKa ~4.9) are more acidic than triazoles (pKa ~10.3), enhancing solubility in physiological conditions. The ethyl group in 3-(2-Ethyl-2H-tetrazol-5-yl)pyridine reduces acidity slightly compared to unsubstituted tetrazoles, balancing solubility and lipophilicity .
- Coordination Chemistry : Tetrazoles act as versatile ligands in metal-organic frameworks (MOFs). However, the ethyl group in 3-(2-Ethyl-2H-tetrazol-5-yl)pyridine may sterically hinder metal coordination compared to smaller substituents (e.g., hydrogen or phenyl) .
Metabolic Stability
- N-Deethylation : The ethyl group in 3-(2-Ethyl-2H-tetrazol-5-yl)pyridine is a primary site of metabolism, as seen in Lu 25–109, where N-deethylation produces the major metabolite Lu 31–126 . This contrasts with phenyltetrazole derivatives, which undergo slower aromatic oxidation .
- Impact on Half-Life : Ethyl-substituted tetrazoles exhibit shorter half-lives than bulkier substituents (e.g., cyclohexyl in candesartan analogs) due to easier enzymatic dealkylation .
Biological Activity
- Receptor Binding : The ethyltetrazole-pyridine motif mimics carboxylic acid bioisosteres in ARBs (e.g., candesartan), but pyridine’s rigidity may shift selectivity toward kinase targets compared to biphenyl systems .
- Enzyme Inhibition : Unlike 3-(Piperidin-4-ylmethoxy)pyridine derivatives (LSD1 inhibitors), the ethyltetrazole group lacks basic nitrogen for strong enzyme interactions, suggesting divergent therapeutic applications .
Synthetic Complexity
- Multi-Step Synthesis : 3-(2-Ethyl-2H-tetrazol-5-yl)pyridine requires regioselective alkylation of tetrazole precursors, similar to phenyltetrazole analogs. However, optimizing ethyl group introduction demands careful control to avoid isomerization .
- Scalability : Ethyl-substituted tetrazoles are more scalable than triazole-thioether derivatives (e.g., ), which involve hazardous sulfur reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
